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Compound of Interest

Compound Name: 4-(3,5-Dimethylphenoxy)aniline

Cat. No.: B186177

Introduction

4-(3,5-Dimethylphenoxy)aniline is a substituted diphenyl ether amine that serves as a key
intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals
and advanced polymers.[1] Its molecular structure, featuring a primary aromatic amine and a
dimethylphenoxy group, imparts specific chemical properties that are leveraged in drug design
and material science. The purity, identity, and stability of this intermediate are critical for the
quality and safety of the final product.

This document provides a comprehensive guide to the analytical methods for the complete
characterization of 4-(3,5-Dimethylphenoxy)aniline. The protocols herein are designed for
researchers, quality control analysts, and drug development professionals, offering a
framework for unambiguous identification, purity assessment, and quantification. The
methodologies are grounded in established principles of analytical chemistry and adhere to the
validation standards outlined by the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Properties

A thorough understanding of the compound's basic properties is the foundation of any
analytical strategy. These properties influence sample preparation, chromatographic behavior,
and spectroscopic response.
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Property Value Source
CAS Number 86823-17-8 [5][6]
Molecular Formula C14H15NO [51[7]
Molecular Weight 213.28 g/mol [5]
Monoisotopic Mass 213.11537 Da [7]
Appearance Dark brown solid [5]

346.5 °C at 760 mmHg

Boiling Point ) [5]
(Predicted)

Density 1.094 g/cm3 (Predicted) [5]

XlogP 3.5 (Predicted) [7]

Integrated Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of a chemical
entity. The following workflow ensures that identity, structure, and purity are confirmed through
orthogonal methods.
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Initial Assessment
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Caption: Integrated workflow for the characterization of 4-(3,5-Dimethylphenoxy)aniline.
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Spectroscopic Characterization Protocols

Spectroscopic methods provide fingerprint information about the molecule's structure and
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of
organic molecules.

o Rationale: *H NMR confirms the number and connectivity of protons, while 23C NMR provides
information on the carbon skeleton. The predicted chemical shifts are based on the distinct
electronic environments of the aniline and dimethylphenoxy rings.[8][9]

e Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of
deuterated chloroform (CDCls) or dimethyl sulfoxide (DMSO-ds).

o Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

o Acquisition Parameters (*H NMR):

Pulse Program: Standard single pulse (zg30).

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-32.

Relaxation Delay (d1): 2 seconds.

o Acquisition Parameters (*3C NMR):

» Pulse Program: Proton-decoupled (zgpg30).

» Spectral Width: 0 to 200 ppm.

» Number of Scans: 1024 or more, depending on concentration.
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» Relaxation Delay (d1): 2 seconds.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak (CDCls: o 7.26 for *H, & 77.16 for 13C).

o Expected Spectral Data:

Predicted Chemical Lo Integration/Assign
Nucleus . Multiplicity
Shift (ppm) ment
] Aromatic Protons (Ar-
1H NMR ~6.5-7.2 Multiplet (m) H)
~45-55 Broad Singlet (br s) Amine Protons (-NH2)
~2.2-24 Singlet (s) Methyl Protons (-CHs)
13C NMR ~150 - 160 Singlet (s) C-0O, C-N
) Aromatic Carbons (Ar-
~110 - 140 Singlet (s)
C)
_ Methyl Carbons (-
~20-25 Singlet (s)

CHs)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule based on their
characteristic vibrational frequencies.

o Rationale: The spectrum will confirm the presence of the N-H bonds of the primary amine,
the C-O-C ether linkage, and the aromatic rings. For primary amines like aniline, two distinct
N-H stretching bands are expected due to symmetric and asymmetric vibrations.[10][11]

e Protocol:

o Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid
samples. Place a small amount of the solid powder directly on the ATR crystal.

o Instrumentation: Utilize a standard FT-IR spectrometer.
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o Acquisition Parameters:

» Spectral Range: 4000 - 400 cm~1,

= Resolution: 4 cm™1.

= Number of Scans: 16-32.

o Data Processing: Perform a background scan before the sample scan. The data is
typically presented as percent transmittance vs. wavenumber (cm~1).

o Expected Absorption Bands:

Wavenumber (cm~—2) Vibration Type Functional Group

N-H Asymmetric & Symmetric

3350 - 3450 Stretch Primary Amine (-NH2)
3000 - 3100 C-H Aromatic Stretch Aromatic Ring

2850 - 2960 C-H Aliphatic Stretch Methyl (-CHs)

1600 - 1620 N-H Bending (Scissoring) Primary Amine (-NHz2)
1450 - 1580 C=C Aromatic Ring Stretch Aromatic Ring

1200 - 1250 C-O-C Asymmetric Stretch Aryl Ether

1000 - 1050 C-0O-C Symmetric Stretch Aryl Ether

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule,
further confirming its identity.

o Rationale: Electron lonization (El) is a common technique for volatile and thermally stable
compounds. It will generate a molecular ion (M*") corresponding to the molecular weight,
and characteristic fragment ions resulting from the cleavage of the ether bond, which is a
common fragmentation pathway for diphenyl ethers.[12]

e Protocol (Direct Infusion or GC-MS):
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o Instrumentation: A mass spectrometer with an El source, typically a single quadrupole or
triple quadrupole instrument.

o Acquisition Parameters (El):

lonization Energy: 70 eV.

Source Temperature: 230-250 °C.

Mass Range: m/z 40-400.

Scan Mode: Full Scan.

o Expected lons:

m/z Value lon Interpretation

213 [C1aH1sNO]* Molecular lon (M*")

Fragment from cleavage of C-
O ether bond

121 [CsHoO]" ) )
(dimethylphenoxy radical
cation)

Fragment from cleavage of C-

92 [CeHeN]* O ether bond (anilinyl radical

cation)

Chromatographic Purity and Quantification
Protocols

Chromatographic techniques are essential for separating the main compound from any
impurities, by-products, or starting materials, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity and assay of non-
volatile organic compounds. A reversed-phase method is suitable for a molecule with the
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polarity of 4-(3,5-Dimethylphenoxy)aniline.

o Rationale: A C18 column provides excellent separation for aromatic compounds.[13] A
mobile phase of acetonitrile and water with a formic acid modifier ensures good peak shape
and resolution for the basic aniline moiety. UV detection is appropriate due to the presence
of aromatic chromophores.[14][15]

e Protocol:
o Sample Preparation:

» Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric
flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water
(diluent). This yields a 100 pg/mL stock solution.

» Sample: Prepare the sample in the same manner as the standard.

o |Instrumentation & Conditions:
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Parameter Recommended Setting

System Agilent 1290 Infinity LC or equivalent[14]
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5

Column

um

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17

Gradient min: 90% B; 17-18 min: 90% to 40% B; 18-22
min: 40% B

Flow Rate 1.0 mL/min

Column Temp. 30°C

Injection Vol. 10 pL

Detector Diode Array Detector (DAD)

Wavelength 240 nm and 280 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not

be detected by HPLC. It serves as an excellent orthogonal technique.

o Rationale: Diphenyl ether derivatives are amenable to GC analysis due to their thermal

stability.[16][17] A low-polarity column like a DB-5ms or equivalent provides good separation

based on boiling point and polarity differences. MS detection provides definitive identification

of any separated impurities.[18]

e Protocol:

o Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like

dichloromethane or ethyl acetate.

o Instrumentation & Conditions:

© 2025 BenchChem. All rights reserved.

9/16 Tech Support


https://www.chromatographyonline.com/view/developing-uhplc-method-uv-based-detection-and-quantification-primary-aromatic-amines-low-concentr-0
https://www.researchgate.net/publication/279572922_Gas_chromatographic_study_of_technical_diphenyl_ether_penta-_octa-_and_decabromo_derivatives
https://www.s4science.at/wordpress/wp-content/uploads/2019/04/PBDEs-by-GCMS-App-Brief.pdf
https://www.agilent.com/cs/library/applications/application-pbde-nbfr-in-soil-7000c-gc-ms-5994-0195en-agilent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Recommended Setting

Agilent 7890 GC with 7000 Series Triple

System )
Quadrupole MS or equivalent[18]
DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
Column )
thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Split (50:1) or Splitless for trace analysis

Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to

Oven Program )
300 °C, hold 5 min.

MS Transfer Line 290 °C

lon Source Temp. 230 °C

lonization Mode Electron lonization (El), 70 eV
Scan Range m/z 40-400

Method Validation Principles

All analytical methods used for quality control in a regulated environment must be validated to
ensure they are fit for their intended purpose.[4] The validation should be performed according
to ICH Q2(R?2) guidelines, which outline the necessary performance characteristics.[2][3]

o Specificity: The ability to assess the analyte unequivocally in the presence of components
that may be expected to be present (impurities, degradation products).[19]

 Linearity: The ability to obtain test results that are directly proportional to the concentration of
the analyte within a given range.[20]

e Accuracy: The closeness of test results to the true value.

o Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of
measurements obtained from multiple samplings of the same homogeneous sample.
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e Range: The interval between the upper and lower concentration of the analyte for which the
method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
[20]

e Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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